Propan-2-yl 3-hydroxy-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 3-hydroxy-3-phenylpropanoate is an organic compound with the molecular formula C12H16O3. It is an ester derived from the reaction between isopropanol and 3-hydroxy-3-phenylpropanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl 3-hydroxy-3-phenylpropanoate can be synthesized through esterification. One common method involves the reaction of 3-hydroxy-3-phenylpropanoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-hydroxy-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-3-phenylpropanoic acid.
Reduction: Formation of 3-hydroxy-3-phenylpropanol.
Substitution: Formation of various esters and amides.
Scientific Research Applications
Propan-2-yl 3-hydroxy-3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of propan-2-yl 3-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 3-hydroxy-3-phenylpropanoic acid, which can then interact with various enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-hydroxy-3-phenylpropanoate
- Methyl 3-hydroxy-3-phenylpropanoate
- Butyl 3-hydroxy-3-phenylpropanoate
Uniqueness
Propan-2-yl 3-hydroxy-3-phenylpropanoate is unique due to its specific ester group, which imparts distinct physical and chemical properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activity, making it suitable for specific applications .
Properties
CAS No. |
27751-80-0 |
---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
propan-2-yl 3-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/C12H16O3/c1-9(2)15-12(14)8-11(13)10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3 |
InChI Key |
PQCWHPORJRGOMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.